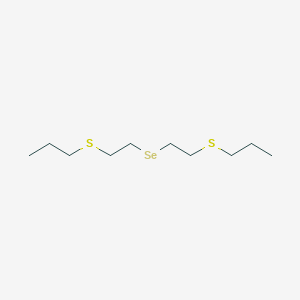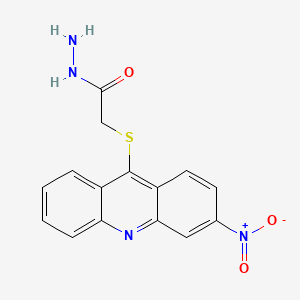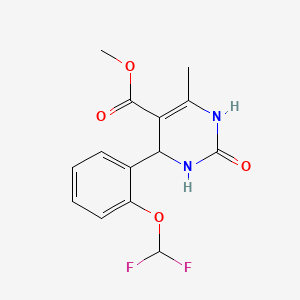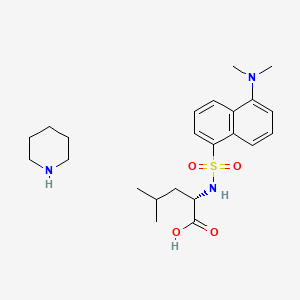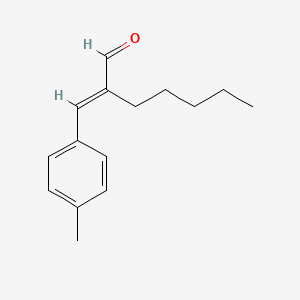
2-((4-Methylphenyl)methylene)heptan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methylphenyl)methylene)heptan-1-al is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is also known by other names such as 2-((4-Methylphenyl)methylene)heptanal and mimosa heptanal . This compound is characterized by its floral, heliotrope, tropical, mimosa, berry, and green odor .
Preparation Methods
The preparation of 2-((4-Methylphenyl)methylene)heptan-1-al involves synthetic routes that typically include the reaction of heptanal with 4-methylbenzaldehyde under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-((4-Methylphenyl)methylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Methylphenyl)methylene)heptan-1-al has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies related to its biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)methylene)heptan-1-al involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally exerts its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-((4-Methylphenyl)methylene)heptan-1-al can be compared with other similar compounds such as:
Heptanal: A simpler aldehyde with a similar structure but lacking the 4-methylphenyl group.
4-Methylbenzaldehyde: Another related compound that serves as a precursor in the synthesis of this compound.
Mimosa heptanal: A synonym for this compound, highlighting its unique odor profile. The uniqueness of this compound lies in its specific structure and odor characteristics, which differentiate it from other similar compounds.
Properties
CAS No. |
154581-97-2 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]heptanal |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-15(12-16)11-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3/b15-11+ |
InChI Key |
VHBOIZSCWFNPBM-RVDMUPIBSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=C(C=C1)C)/C=O |
Canonical SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


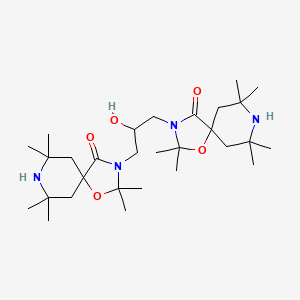
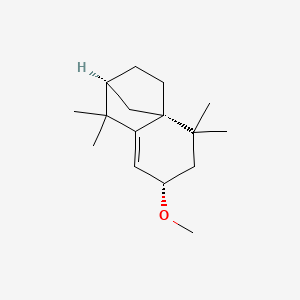
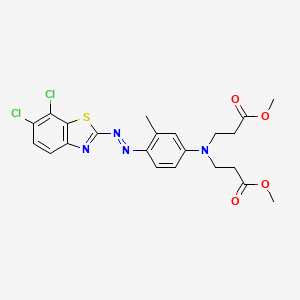
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
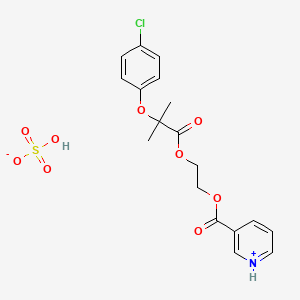
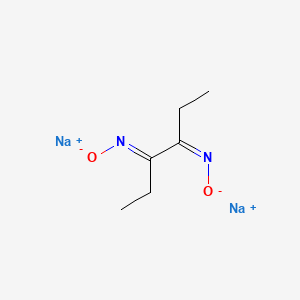
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
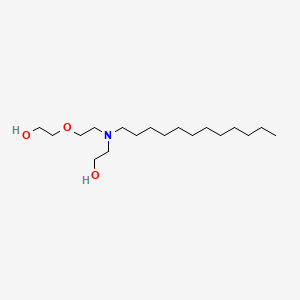

![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)
